molecular formula C8H4BrClN2 B1520619 7-Bromo-2-chloroquinazoline CAS No. 953039-66-2

7-Bromo-2-chloroquinazoline

Cat. No.: B1520619
CAS No.: 953039-66-2
M. Wt: 243.49 g/mol
InChI Key: LEVIQMAFISIVMA-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H4BrClN2. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 2nd positions of the quinazoline ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinazoline typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-aminobenzonitrile and 4-bromobenzonitrile as starting materials.

  • Condensation Reaction: These materials undergo a condensation reaction in the presence of a strong base, such as potassium carbonate, to form the quinazoline core.

  • Halogenation: Bromination and chlorination are then performed to introduce the bromine and chlorine atoms at the appropriate positions on the quinazoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloroquinazoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinazoline-2,7-dione derivatives.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinazoline-2,7-dione derivatives.

  • Reduction Products: Reduced quinazoline derivatives.

  • Substitution Products: Various functionalized quinazoline derivatives.

Scientific Research Applications

7-Bromo-2-chloroquinazoline has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their potential use in organic synthesis.

  • Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial and anticancer agent.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is used in the chemical industry for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Bromo-2-chloroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

7-Bromo-2-chloroquinazoline is compared with other similar compounds, such as:

  • 2-Chloroquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

  • 7-Bromoquinazoline: Lacks the chlorine atom, leading to variations in chemical properties and applications.

  • 2,7-Dichloroquinazoline: Contains both chlorine atoms, which can further alter its reactivity and biological effects.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development may uncover new applications and enhance its utility in the future.

Properties

IUPAC Name

7-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVIQMAFISIVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672195
Record name 7-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-66-2
Record name 7-Bromo-2-chloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953039-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0.5M suspension of 7-bromoquinazolin-2-ol in phosphorus oxychloride was heated to 110° C. in an oil bath for 1 h. The mixture was cooled to room temperature. Volatiles were removed under reduced pressure. The residue was triturated with ice water. The solid was collected by filtration and air dried to give product in 65% yield. ES/MS m/z 243/245 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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